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Abstract

This application note details a robust, convergent protocol for the synthesis of Baricitinib
(JAK1/JAK2 inhibitor), focusing on the critical assembly of the 1-(ethylsulfonyl)azetidin-3-yl
core.[1][2] Unlike early medicinal chemistry routes that utilize linear assembly, this protocol
employs a convergent strategy involving the Michael addition of a pyrazole boronate to a
sulfonylated azetidinylidene intermediate.[1] This method offers superior impurity control,
higher overall yields (>45%), and scalability suitable for late-stage development.[1] We provide
step-by-step protocols, critical process parameters (CPPs), and impurity management
strategies derived from recent industrial patent landscapes and process optimization studies.

Introduction & Strategic Rationale

Baricitinib involves a complex heteroaromatic architecture requiring precise regiochemical
control.[1] The primary synthetic challenge lies in the construction of the quaternary carbon
center at the azetidine 3-position.[1]

Why the Azetidinylidene Route?

Early routes often relied on nucleophilic displacement on azetidine halides, leading to
regioselectivity issues and racemization.[1][3] The Azetidinylidene Route (via Horner-
Wadsworth-Emmons homologation) creates a highly reactive Michael acceptor (Intermediate
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2).[1][3] This allows for the clean, regioselective conjugate addition of the pyrazole moiety,
establishing the quaternary center under mild conditions.[1]

Key Advantages:

o Convergent Assembly: Decouples the synthesis of the expensive pyrrolo[2,3-d]pyrimidine
core from the aliphatic azetidine chain.[1]

o Safety: Avoids the use of high-pressure hydrogenation or highly unstable diazo
intermediates.[1]

 Purification: The key "Borate Intermediate” crystallizes well, purging upstream impurities
before the final expensive coupling step.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on two key bonds: the C-N bond between the pyrazole
and the azetidine, and the C-C biaryl bond formed via Suzuki coupling.[1]
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Figure 1: Convergent Retrosynthetic Strategy for Baricitinib

Click to download full resolution via product page

Detailed Experimental Protocols
Phase A: Synthesis of the Michael Acceptor
(Electrophile)

Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Criticality: High.[1][3]
Incomplete sulfonylation or residual water leads to hydrolysis of the nitrile in the next step.[1][3]
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Step 1: Horner-Wadsworth-Emmons (HWE) Reaction[1]

o Charge a reactor with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and THF (10 vol).
e Cool to 0-5 °C.

e Add diethyl cyanomethyl phosphate (1.2 equiv) followed by dropwise addition of Potassium
tert-butoxide (KOtBu, 1.0 M in THF, 1.25 equiv). Exothermic reaction: maintain T < 10 °C.

e Stir at 20-25 °C for 2 hours. Monitor by HPLC for disappearance of ketone.

o Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[1][3] Wash organic layer
with brine, dry over Na2SOa4, and concentrate to yield tert-butyl 3-
(cyanomethylidene)azetidine-1-carboxylate.[1][3]

Step 2: Deprotection & Sulfonylation[1][4]

» Dissolve the HWE product in CH2Cl> (DCM, 5 vol).

o Add Trifluoroacetic acid (TFA, 5 equiv) at 0-5 °C. Stir until Boc removal is complete (approx.
3 h).

e Concentrate to remove excess TFA.[1]

o Redissolve the residue in DCM (10 vol) and cool to 0 °C.

e Add Triethylamine (TEA, 3.0 equiv) followed by Ethanesulfonyl chloride (1.1 equiv) dropwise.
 Stir at 0-5 °C for 1 hour.

¢ Purification: Wash with 1N HCI, then saturated NaHCOs. Crystallize from Isopropyl Alcohol
(IPA) to obtain the title compound as a white solid.[1]

Data Specification:
 Yield: 85-90% (over 2 steps)[1]

e Purity: >98% (HPLC)
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o Appearance: White crystalline solid[1]

Phase B: The "Borate Intermediate" Assembly (Michael
Addition)

Target Molecule: {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-
pyrazol-1-yllazetidin-3-yl}acetonitrile Expert Insight: The choice of base is critical here.[1] DBU
(1,8-Diazabicyclo[5.4.0]Jundec-7-ene) is superior to inorganic bases, acting as both a
nucleophilic catalyst and a base to drive the conjugate addition without polymerizing the
azetidinylidene.[1][3]

Suspend 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 equiv) and 4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv) in Acetonitrile (ACN, 8 vol).

Add DBU (0.5 equiv) dropwise at 20-25 °C.

Heat to 50-60 °C for 4—6 hours.

o Checkpoint: Reaction is sensitive to moisture.[1] Ensure water content <0.1% to prevent
nitrile hydrolysis to amide (Impurity BCL).

Cool to 0-5 °C. The product often precipitates directly.[1]

Filter the solids. Wash with cold ACN (2 vol).

Dry under vacuum at 45 °C.
Self-Validating Check:

e IH NMR (DMSO-de): Look for the disappearance of the exocyclic alkene proton (approx. 5.8
ppm) and the appearance of the methylene singlet (approx.[1] 3.6 ppm) of the acetonitrile

group.[1]

Phase C: Suzuki Coupling to Baricitinib

Target Molecule: Baricitinib (Free Base)[1]
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o Charge the Borate Intermediate (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.95
equiv), and K2COs (2.5 equiv) into a reactor.

e Add solvent mixture: 1,4-Dioxane/Water (4:1 ratio, 10 vol).

e Degas with Nitrogen for 30 minutes.

e Add Catalyst: Pd(PPhs)4 (0.02 equiv) or XPhos Pd G2 (0.01 equiv) for higher turnover.[1]

o Heat to 85-90 °C for 4—8 hours.

o Workup:

Cool to 50 °C.

(¢]

[¢]

Add water (10 vol) slowly to induce crystallization.[1]

Cool to 20 °C and stir for 2 hours.

[¢]

[e]

Filter the crude Baricitinib.[1]

e Recrystallization: Dissolve in hot Ethanol/Water (9:1), treat with activated carbon (if
necessary for color removal), filter, and cool to crystallize.

Process Optimization & Troubleshooting
Impurity Profile Management

The following table summarizes key impurities identified during process scale-up and mitigation
strategies.
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Structure/Descripti

Impurity Code Origin Control Strategy
on
Maintain strictly
) o anhydrous conditions
Hydrolysis of nitrile to ]
) ] during Phase B
BCL Lactone Impurity amide, followed by ) N
o (Michael Addition).
cyclization.[1][3] _
Keep reaction T <
60°C.
) Use slight excess of
Coupling of two
) pyrazole boronate.[1]
) ) pyrazole units or o
BCD Dimer Impurity o ) o Optimize DBU
azetidine dimerization. )
equivalents (0.5 eq
[11[3][516] .
optimal).
Formaldehyde
BHM Hydroxymethyl reaction (if using low Use HPLC grade ACN
Impurity grade solvents) or and fresh reagents.[1]
degradation.[1][3]
Ensure >1.1 eq
Incomplete Ethanesulfonyl
Des-Ethyl Missing sulfonyl group  sulfonylation in Phase  chloride; monitor

A.

Phase A conversion to
>99.5%.

Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the
synthesis.

Phase A: Electrophile Gen Phase B: Michael Addition

HWE Reaction Boc Deprotection Sulfonylation
(THF, KOtBu) (TFA/DCM) (Ets02Cl, TEA)

Phase C: Final Coupling

Comuga!e Addition CCP: Moisture Control Suzuki Coupllng
(ACN, DBU, 50°C) (<0.1% H20) (Pd cat, chos)

Crystallization
(EtOH/Water)
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Caption: Figure 2: Integrated Process Workflow with Critical Control Point (CCP) for impurity

management.

Safety & Handling

Ethanesulfonyl Chloride: Highly corrosive and lachrymator.[1][3] Handle in a fume hood.
Reacts violently with water.[1]

Palladium Catalysts: Sensitizers.[1] Avoid inhalation of dust.[1]
DBU: Corrosive.[1] Causes severe skin burns.[1]

Waste Disposal: Aqueous streams from the Suzuki coupling contain Palladium residues;
must be treated with metal scavengers (e.g., SiliaMetS®) before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google
Patents [patents.google.com]

e 2.researchgate.net [researchgate.net]

e 3. W02016125080A2 - Process for the preparation of baricitinib and an intermediate thereof
- Google Patents [patents.google.com]

e 4. researchgate.net [researchgate.net]
¢ 5. scienceopen.com [scienceopen.com]

e 6. W0O2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF
{1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLOJ[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-
YL]JAZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]

e 7. pubs.acs.org [pubs.acs.org]

¢ 8. Agreen and facile synthesis of an industrially important quaternary heterocyclic
intermediates for baricitinib - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Application Note: Scalable Synthesis of Baricitinib via
Azetidine Intermediates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168671#synthesis-of-baricitinib-using-azetidine-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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